molecular formula C10H16 B14460130 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene CAS No. 72188-50-2

1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene

Cat. No.: B14460130
CAS No.: 72188-50-2
M. Wt: 136.23 g/mol
InChI Key: GOHKWTPIXGMSBX-UHFFFAOYSA-N
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Description

This compound is a naturally occurring constituent of various essential oils, including tea tree oil and eucalyptus oil . It is characterized by its pleasant aroma and is commonly used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the isomerization of limonene, another monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride .

Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources like essential oils. Steam distillation is a widely used method for this purpose. The essential oil is subjected to steam, which carries the volatile compounds, including this compound, into a condenser where they are collected .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    α-Phellandrene: Another monoterpene with similar structural features but differing in the position of double bonds.

    β-Phellandrene: Isomeric with α-phellandrene, differing in the position of double bonds.

    Terpinolene: An isomer with a different arrangement of double bonds.

    p-Cymene: A related compound formed through the oxidation of α-terpinene

Uniqueness: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene is unique due to its specific double bond arrangement, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its pleasant aroma make it particularly valuable in the fragrance industry .

Properties

CAS No.

72188-50-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-methyl-2-propan-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h5,7-8H,4,6H2,1-3H3

InChI Key

GOHKWTPIXGMSBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CCC1)C(C)C

Origin of Product

United States

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